Tricyclopentabenzene
Overview
Description
Tricyclopentabenzene is a chemical compound with the molecular formula C15H18 . It contains a total of 36 bonds, including 18 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 3 five-membered rings, 1 six-membered ring, 3 nine-membered rings, and 3 twelve-membered rings .
Synthesis Analysis
Tricyclopentabenzene can be synthesized through the acid-catalyzed trimerization of cyclopentanone . A study also reported the transformation of Tricyclopentabenzene to Bicyclo (10.3.0)pentadec-1 (12)ene- 2,6,7,11-tetrone (C15H18O4) and its Aldol product, 12-Hydroxy-16-oxatetracyclo (10.3.1.0.1,507,11)hexadec-7 (11)ene-2,6-dione (C15H18O4) through ozonolysis .Molecular Structure Analysis
The molecular structure of Tricyclopentabenzene includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 36 bonds, including 18 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 3 five-membered rings, 1 six-membered ring, 3 nine-membered rings, and 3 twelve-membered rings .Chemical Reactions Analysis
The unique property of Tricyclopentabenzene, which retains the C15 pericycle, suggests a preference for the cleavage of π-bonds endo to the cyclopentane ring . This property offers opportunities for the synthesis of complex natural products from this hydrocarbon .Physical And Chemical Properties Analysis
Tricyclopentabenzene has a molecular weight of 198.30 g/mol . It has a XLogP3-AA value of 4.4, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The exact mass and monoisotopic mass of Tricyclopentabenzene are 198.140850574 g/mol .Scientific Research Applications
Molecular Studies
Tricyclopentabenzene, with the formula C15H18 and a molecular weight of 198.3034 , is a subject of interest in molecular studies . Its ionization energy determinations have been studied, with values of 7.85 ± 0.05 eV and 8.36 ± 0.02 eV reported .
Oxidation Studies
In oxidation studies, Tricyclopentabenzene has been found to undergo site-selective unidirectional benzylic sp3 C–H oxidation . This process leaves the central benzene ring intact, unlike similar reactions in other compounds . The oxidation process involves RuO4, which generally attacks sp2 C–H to form oxidative products .
Synthesis of Benzylic Ketones
The oxidation process of Tricyclopentabenzene can lead to the formation of benzylic ketones . These ketones are valuable synthons that can lead to many natural products, agrochemicals, and pharmaceuticals .
Transformation to Other Compounds
Tricyclopentabenzene can be transformed into other compounds. For instance, a process has been developed for the transformation of Tricyclopentabenzene to 12-hydroxy-16-oxatetracyclo[10.3.1.0 1,5 .0 7,11 ]hexadec-7(11)-en-2,6-dione .
Precursor to Fullerene and Graphene
Tricyclopentabenzene is a precursor towards fullerene and graphene . Its selective transformation into keto derivatives is highly desirable due to the diverse utility of the keto functionality in various synthetic elaborations towards these materials .
Energy Studies
The potential energy, energy barrier, and HOMO-LUMO energy gap of the products of Tricyclopentabenzene oxidation have been analyzed using density functional theory (DFT) calculations . This makes it a subject of interest in energy studies.
Future Directions
Mechanism of Action
Target of Action
Tricyclopentabenzene, a chemical compound with the formula C15H18 , primarily targets the benzylic sp3 C–H bonds in organic synthesis . These bonds play a crucial role in the transformation of benzocyclotrimers (BCTs) into their keto derivatives .
Mode of Action
Tricyclopentabenzene interacts with its targets through a process known as unidirectional benzylic sp3 C–H oxidation . This interaction results in the formation of benzylic ketones . Interestingly, the central benzene ring remains intact during this process .
Biochemical Pathways
The biochemical pathways affected by tricyclopentabenzene primarily involve the oxidation of alkylarenes . This oxidation provides valuable synthons that can lead to many natural products, agrochemicals, and pharmaceuticals . The exact downstream effects of these pathways are complex and depend on the specific context of the reaction.
Pharmacokinetics
The compound’s molecular weight of 1983034 may influence its bioavailability
Result of Action
The primary result of tricyclopentabenzene’s action is the formation of benzylic ketones . These ketones are highly desirable due to their diverse utility in various synthetic elaborations towards graphene and buckminsterfullerene .
Action Environment
The action, efficacy, and stability of tricyclopentabenzene can be influenced by various environmental factors. For instance, the presence of ruthenium complexes, which are commonly employed in various oxidative transformations, can affect the compound’s action . .
properties
IUPAC Name |
2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18/c1-4-10-11(5-1)13-7-3-9-15(13)14-8-2-6-12(10)14/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUKOIJTLDNDDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CCCC3=C4CCCC4=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152924 | |
Record name | Tricyclopentabenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tricyclopentabenzene | |
CAS RN |
1206-79-7 | |
Record name | Tricyclopentabenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trindan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tricyclopentabenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1206-79-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the unique chemical transformations Trindane can undergo?
A1: Trindane exhibits interesting reactivity due to its fused ring system. For example, it can be completely oxidized by Ru(VIII) to yield a single, unfragmented product with retention of the C15 pericycle. [] This unusual oxidation occurs within the framework of the peripheral methylenes, forming 4-[(1R,2S,4R,5S)-1,2,5-Trihydroxy-3-oxabicyclo[3.3.0]octane-4-spiro-1′-(2′-oxocyclopentan)-2-yl]butanoic acid. [] Additionally, ozonolysis of Trindane primarily results in the formation of bicyclo(10.3.0)pentadec-1(12)ene- 2,6,7,11-tetrone and its aldol product. [] This reaction highlights the preference for cleavage of pi-bonds endo to the cyclopentane ring. [] These unique transformations demonstrate Trindane's potential as a starting material for synthesizing complex molecules.
Q2: What is the molecular formula and weight of Tricyclopentabenzene?
A2: Tricyclopentabenzene (Trindane) has the molecular formula C15H18 and a molecular weight of 198.30 g/mol. [, ]
Q3: How can Tricyclopentabenzene be synthesized?
A3: Tricyclopentabenzene can be synthesized through the acid-catalyzed trimerization of cyclopentanone. [] This relatively simple synthesis makes Trindane an attractive starting material for the synthesis of more complex molecules, especially those with structural similarities to natural products. []
Q4: Are there any potential applications for Trindane derivatives?
A4: The unique reactivity of Trindane, particularly its ability to undergo selective oxidations and ozonolysis, suggests its derivatives could be valuable in organic synthesis. [, ] The resulting compounds often possess structural features found in various natural products. [] Therefore, Trindane derivatives hold potential as building blocks for synthesizing complex molecules with potential biological activity or other useful applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.